molecular formula C27H23F3N8O B12389204 Usp1-IN-5

Usp1-IN-5

Cat. No.: B12389204
M. Wt: 532.5 g/mol
InChI Key: BNEUCBYECWITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usp1-IN-5 is a potent inhibitor of ubiquitin-specific protease 1 (USP1). This compound has shown significant potential in inhibiting the growth of certain cancer cells, particularly those deficient in homologous recombination repair mechanisms. This compound has an IC50 value of less than 50 nM, indicating its high efficacy in targeting USP1 .

Preparation Methods

The synthesis of Usp1-IN-5 involves the preparation of heteroaromatic compounds. The synthetic route typically includes the formation of a hydrophobic tunnel within the USP1 structure, which is then filled by the inhibitor . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

Usp1-IN-5 undergoes various chemical reactions, primarily focusing on its interaction with USP1. The compound is designed to inhibit the deubiquitination process by binding to the active site of USP1. This inhibition prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors that enhance the binding affinity of this compound to USP1.

Scientific Research Applications

Usp1-IN-5 has a wide range of scientific research applications, particularly in the fields of cancer biology and drug discovery. Its primary use is in the study of DNA damage response mechanisms and the development of targeted cancer therapies. By inhibiting USP1, this compound can enhance the efficacy of other DNA-damaging agents, such as PARP inhibitors and platinum-based drugs . This compound is also used in preclinical studies to investigate the role of USP1 in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis .

Properties

Molecular Formula

C27H23F3N8O

Molecular Weight

532.5 g/mol

IUPAC Name

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C27H23F3N8O/c1-37-7-12(27(28,29)30)35-24(37)26-17-14-18(26)16-19(26)15(17)25(14,16)8-38-22-11(6-34-38)5-31-21(36-22)13-20(10-3-4-10)32-9-33-23(13)39-2/h5-7,9-10,14-19H,3-4,8H2,1-2H3

InChI Key

BNEUCBYECWITRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F

Origin of Product

United States

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